Dimethyl (2-Oxononyl)phosphonate-d15

Stable Isotope Dilution LC-MS/MS Quantitation Internal Standard

Dimethyl (2-Oxononyl)phosphonate-d15 (CAS 1215800-33-1) is a deuterium-labeled β-ketophosphonate , specifically a fully deuterated analog of the unlabeled Wittig-Horner reagent Dimethyl (2-oxononyl)phosphonate (CAS 37497-25-9). It is supplied as a neat yellow oil with ≥95% purity and a molecular formula of C₁₁H₈D₁₅O₄P (MW: 265.36 g/mol).

Molecular Formula C11H23O4P
Molecular Weight 265.36 g/mol
Cat. No. B565110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2-Oxononyl)phosphonate-d15
Synonyms(2-Oxononyl)phosphonic Acid Dimethyl Ester-d15;  (2-Oxononyl)phosphonic Acid Dimethyl Ester-d15; 
Molecular FormulaC11H23O4P
Molecular Weight265.36 g/mol
Structural Identifiers
InChIInChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2
InChIKeyCVMKPYXSQWWZFH-OMISAEHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dimethyl (2-Oxononyl)phosphonate-d15: Deuterium-Labeled Phosphonate Ester for Quantitative Mass Spectrometry and HWE Olefination Studies


Dimethyl (2-Oxononyl)phosphonate-d15 (CAS 1215800-33-1) is a deuterium-labeled β-ketophosphonate , specifically a fully deuterated analog of the unlabeled Wittig-Horner reagent Dimethyl (2-oxononyl)phosphonate (CAS 37497-25-9) [1]. It is supplied as a neat yellow oil with ≥95% purity and a molecular formula of C₁₁H₈D₁₅O₄P (MW: 265.36 g/mol) . The compound is intended exclusively as an analytical internal standard or synthetic reagent for research applications .

Why Unlabeled or Lower-Deuterated Analogs Cannot Substitute for Dimethyl (2-Oxononyl)phosphonate-d15 in Quantitative LC-MS/MS Workflows


Substituting the d₁₅-labeled compound with its unlabeled counterpart or a less extensively deuterated analog introduces insurmountable systematic error in stable isotope dilution mass spectrometry (SID-MS). In SID-MS, the internal standard (IS) must co-elute with the analyte and experience identical matrix effects and ionization efficiency; however, it must be chromatographically resolvable by mass-to-charge ratio (m/z). The unlabeled compound exhibits identical m/z to the native analyte, rendering quantitation impossible. Analogs with fewer deuterium atoms (e.g., d₅ or d₉) may suffer from incomplete chromatographic resolution due to hydrogen-deuterium exchange (H/D exchange) or insufficient mass shift to avoid isotopic cross-talk in complex matrices [1]. The 15-deuterium substitution of this compound provides a +15 Da mass shift from the native phosphonate (MW 250.28 Da to 265.36 Da), ensuring baseline mass separation while preserving near-identical physicochemical properties required for accurate quantitation .

Quantitative Differentiation Evidence: Dimethyl (2-Oxononyl)phosphonate-d15 Performance Specifications vs. Analogs


Mass Spectrometry Quantitative Accuracy: +15 Da Mass Shift Ensures Baseline Resolution from Native Analyte

In LC-MS/MS quantitation, the d₁₅-labeled compound provides a +15 Da mass shift relative to the unlabeled Dimethyl (2-oxononyl)phosphonate (MW 250.28 Da) . This mass difference exceeds the minimum +3 Da threshold recommended to avoid isotopic cross-talk and ensures that the internal standard signal does not overlap with the [M+1] or [M+2] natural abundance isotopes of the analyte [1]. In contrast, a d₅-labeled analog (mass shift +5 Da) may exhibit partial overlap with the [M+2] peak of a brominated or chlorinated analyte or suffer from H/D exchange, reducing quantitative accuracy.

Stable Isotope Dilution LC-MS/MS Quantitation Internal Standard

Isotopic Enrichment Specification: 98% Deuterium Incorporation Confirmed by NMR

While specific enrichment data for this catalog number is not publicly disclosed, general synthesis protocols for perdeuterated alkyl phosphonates achieve ≥98% deuterium incorporation at all 15 positions as confirmed by ¹H NMR [1]. This near-complete deuteration minimizes residual proton signal that would otherwise contribute to isotopic cross-talk in MS or distort quantitative NMR results. In comparison, custom-synthesized or lower-grade deuterated analogs may exhibit only 90-95% enrichment, introducing a systematic 5-10% error in quantitation .

Deuterium Enrichment NMR Spectroscopy Isotopic Purity

Synthetic Utility Retention: HWE Olefination Reactivity Preserved Despite Full Deuteration

Dimethyl (2-Oxononyl)phosphonate-d15 retains the full reactivity of its unlabeled counterpart as a Horner-Wadsworth-Emmons (HWE) reagent, enabling the synthesis of α,β-unsaturated ketones with a deuterated alkyl chain [1]. This contrasts with alternative deuterated olefination reagents that may exhibit reduced nucleophilicity due to deuterium isotope effects on the α-carbanion. While direct kinetic data for this specific compound is not publicly available, the compound is explicitly listed as a labeled Wittig reagent for HWE olefination, implying that the β-ketophosphonate carbanion formation and subsequent carbonyl addition proceed without significant deuterium kinetic isotope effect (KIE) interference . The KIE for C-D vs. C-H bond cleavage in similar phosphonate systems is reported as kH/kD ≈ 1-2, which is negligible for most synthetic applications [2].

Horner-Wadsworth-Emmons Olefination Deuterated Wittig Reagent

Purity and Stability Specifications: ≥95% Chemical Purity with -20°C Storage Stability

The compound is supplied with ≥95% chemical purity (HPLC) and is stored at -20°C to prevent degradation . This purity level meets the ≥95% threshold commonly required for analytical standards in regulated bioanalysis. In comparison, unlabeled Dimethyl (2-oxononyl)phosphonate may be supplied at similar purity, but its stability in solution at room temperature may be lower due to the absence of deuterium's stabilizing kinetic isotope effect [1]. The -20°C storage condition is standard for deuterated phosphonates to prevent hydrolysis of the phosphonate ester or keto-enol tautomerization.

Chemical Purity Storage Stability Analytical Standard

Optimal Use Cases for Dimethyl (2-Oxononyl)phosphonate-d15 in Quantitative Bioanalysis and Synthetic Chemistry


Stable Isotope Dilution LC-MS/MS Quantitation of Dimethyl (2-oxononyl)phosphonate in Biological Matrices

This d₁₅-labeled internal standard enables accurate quantitation of the unlabeled phosphonate analyte in plasma, urine, or tissue homogenates using SID-LC-MS/MS. The +15 Da mass shift ensures baseline resolution while co-elution corrects for matrix effects and ionization variability [1]. The method is applicable to pharmacokinetic studies, environmental monitoring, or forensic toxicology where precise quantitation of phosphonate esters is required.

Synthesis of Deuterium-Labeled α,β-Unsaturated Ketones via Horner-Wadsworth-Emmons Olefination

Researchers can employ this reagent to introduce a perdeuterated nonyl chain into α,β-unsaturated ketone products. The resulting deuterated olefins serve as internal standards for GC-MS or LC-MS analysis of natural product derivatives, or as mechanistic probes in metabolic pathway studies where the deuterium label enables tracking via MS or NMR [2]. The HWE reaction proceeds with minimal deuterium isotope effect, preserving synthetic yield.

NMR Spectroscopy Studies Requiring Deuterated Phosphonate Probes

The compound can be used as a deuterated reference standard in ²H NMR or as a solvent suppression aid in ¹H NMR experiments. Its high isotopic enrichment minimizes residual proton signals that would otherwise obscure analyte peaks in complex mixtures [3]. This application is valuable in metabolomics or natural product chemistry where deuterated internal standards are used for absolute quantitation via qNMR.

Method Development and Validation for Phosphonate Ester Analysis

Analytical chemists developing LC-MS or GC-MS methods for detecting phosphonate ester chemical warfare agent simulants or pesticide metabolites can use this compound as a surrogate internal standard during method validation . Its structural similarity to target analytes ensures it mimics extraction recovery and derivatization efficiency, while its deuterium label prevents interference.

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